methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate
Overview
Description
Methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is a complex organic compound with significant applications in scientific research. It is known for its role as a potent and selective inhibitor of Wnt/β-catenin signaling, which is crucial in various biological processes, including cell proliferation and differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate involves multiple steps. The key steps include the formation of the pyrrole ring and the subsequent attachment of the benzoate group. The reaction conditions typically involve the use of organic solvents such as DMSO and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety in large-scale operations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrrole ring.
Reduction: This reaction can reduce the cyano group to an amine.
Substitution: This reaction can replace one functional group with another, such as halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an amine derivative .
Scientific Research Applications
Methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: It serves as a tool to investigate the Wnt/β-catenin signaling pathway, which is involved in cell proliferation, differentiation, and cancer development.
Medicine: It has potential therapeutic applications in treating Wnt-dependent cancers by inhibiting the Wnt/β-catenin signaling pathway.
Industry: It can be used in the development of new materials and pharmaceuticals.
Mechanism of Action
The compound exerts its effects by directly targeting β-catenin, a key component of the Wnt/β-catenin signaling pathway. It binds to β-catenin, promoting its degradation via the proteasomal pathway. This leads to the downregulation of Wnt/β-catenin target genes, thereby inhibiting cell proliferation and inducing apoptosis in Wnt-dependent cancer cells .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(4-methylphenyl)sulfonyl]amino}benzoate
- Benzoic acid, 3-{[(4-methylphenyl)sulfonyl]amino}-, methyl ester
Uniqueness
Methyl 4-(3-{(1Z)-2-cyano-3-[(3-methylphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate is unique due to its specific structure that allows it to selectively inhibit the Wnt/β-catenin signaling pathway. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
methyl 4-[3-[(Z)-2-cyano-3-(3-methylanilino)-3-oxoprop-1-enyl]-2,5-dimethylpyrrol-1-yl]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3/c1-16-6-5-7-22(12-16)27-24(29)21(15-26)14-20-13-17(2)28(18(20)3)23-10-8-19(9-11-23)25(30)31-4/h5-14H,1-4H3,(H,27,29)/b21-14- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSZIGWJDTWYRE-STZFKDTASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C(=CC2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=O)/C(=C\C2=C(N(C(=C2)C)C3=CC=C(C=C3)C(=O)OC)C)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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